molecular formula C16H14ClN5O B5188805 1-(2-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

1-(2-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B5188805
M. Wt: 327.77 g/mol
InChI Key: BGTONPNSEZUTAF-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS# 950256-72-1) is a synthetic small molecule with a molecular weight of 327.77 g/mol and the molecular formula C16H14ClN5O . This compound features a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry known for its versatile interactions with biological targets. The 1,2,3-triazole moiety can act as more than just a linker; it can serve as a pharmacophore itself, capable of forming hydrogen bonds, dipole-dipole interactions, and van der Waals forces with various enzymes and receptors . This makes derivatives like this compound valuable tools for probing biological pathways and developing novel therapeutic agents. Research into 1,2,3-triazole-containing compounds has demonstrated significant potential in oncology, particularly in anti-lung cancer research . Such compounds have been investigated for their ability to induce cell cycle arrest and promote apoptosis in cancer cells . The structural motif of this compound suggests its primary value lies in early-stage drug discovery, including use as a building block for chemical library synthesis, a candidate for high-throughput screening against cancer cell lines, and a lead compound for structure-activity relationship (SAR) studies to optimize potency and selectivity. This product is intended for research and laboratory use only and is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(2-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O/c1-11-15(16(23)19-10-12-6-4-5-9-18-12)20-21-22(11)14-8-3-2-7-13(14)17/h2-9H,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTONPNSEZUTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2Cl)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride, 2-pyridinemethanol, and 5-methyl-1H-1,2,3-triazole-4-carboxylic acid.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

    Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

1-(2-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents, such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazole ring or the phenyl ring are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

1-(2-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its triazole ring can interact with enzyme active sites, leading to the inhibition of enzyme activity.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development.

    Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, leading to the inhibition of enzyme activity. This interaction is facilitated by the triazole ring, which can form hydrogen bonds and other non-covalent interactions with the enzyme. Additionally, the compound can modulate signaling pathways by interacting with receptors and other proteins involved in cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(2-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide and analogous triazole carboxamides:

Compound Name Aryl Substituent (Triazole 1-position) Amide Substituent (N-linked) Key Biological Activity/Properties Reference
This compound 2-Chlorophenyl Pyridin-2-ylmethyl Potential Wnt/β-catenin modulation (inferred)
1-(2-Fluorophenyl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3d) 2-Fluorophenyl Quinolin-2-yl Improved glucose/lipid metabolism (Wnt/β-catenin pathway)
1-(4-Chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide (II) 4-Chlorophenyl (3-Phenyl-1,2-oxazol-5-yl)methyl Anticancer activity (structure-activity relationship)
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl 2,5-Dichlorophenyl (amide substituent) Antiproliferative activity (renal cancer RXF 393 cells)
1-(2-Bromophenyl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3e) 2-Bromophenyl Quinolin-2-yl Improved glucose/lipid metabolism
BN-(2-chloro-6-fluorobenzyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide m-Tolyl 2-Chloro-6-fluorobenzyl Undisclosed (structural analog for CFTR modulation)

Structural and Electronic Effects

  • Aryl Substituents : The 2-chlorophenyl group in the target compound introduces moderate electron-withdrawing effects and steric hindrance compared to 2-fluorophenyl (3d) or 2-bromophenyl (3e). Chlorine’s larger atomic radius may enhance hydrophobic interactions in binding pockets .
  • Pyridine’s basicity may also influence pharmacokinetics .

Pharmacological Activity

  • Wnt/β-Catenin Pathway: Compounds like 3d and 3e, with quinoline substituents, showed efficacy in glucose and lipid metabolism by targeting this pathway. The target compound’s pyridine group may offer similar or distinct interactions due to its smaller aromatic system .
  • Anticancer Potential: Derivatives with oxazole (II) or amino-triazole (17) motifs exhibit antiproliferative effects. The absence of an amino group in the target compound may reduce cytotoxicity but improve metabolic stability .

Biological Activity

1-(2-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C15H15ClN4OC_{15}H_{15}ClN_{4}O and its structure features a triazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl and pyridinyl groups contributes to its pharmacological profile.

Anticancer Activity

Research has demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, studies on related compounds have shown that modifications in the triazole structure can enhance cytotoxicity against various cancer cell lines. Specifically, the compound's structural features may lead to interactions with cellular targets that are critical in cancer progression.

  • Case Study : A study investigating various triazole derivatives found that those with electron-withdrawing groups showed improved antiproliferative activity against leukemia cell lines. The IC50 values for these compounds were comparable to established chemotherapeutic agents like doxorubicin .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Triazoles are known to inhibit carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases.

  • Research Findings : A series of synthesized triazole analogs demonstrated moderate inhibition against carbonic anhydrase II, with IC50 values ranging from 13.8 µM to 35.7 µM. These findings suggest that the compound can effectively bind to the active site of CA, potentially leading to therapeutic applications in conditions like glaucoma and edema .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Modification Effect on Activity
Electron-withdrawing groupsIncreased cytotoxicity against cancer cells
Presence of halogensEnhanced enzyme inhibition
Alkyl substitutionsVariability in pharmacokinetic properties

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases or by disrupting mitochondrial membrane potential.
  • Enzyme Inhibition Mechanism : The binding affinity for carbonic anhydrase suggests that the compound may stabilize the enzyme-substrate complex or alter the enzyme's conformation, inhibiting its activity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling. Key steps include:

  • Step 1 : Preparation of the azide precursor (e.g., 2-chlorophenyl azide) and alkyne derivatives.
  • Step 2 : CuAAC under reflux in DMSO or acetonitrile with Cu(I) catalysts .
  • Step 3 : Purification via HPLC or column chromatography to achieve >95% purity .
    • Critical Parameters :
  • Temperature (60–80°C for cycloaddition), solvent polarity, and catalyst loading (0.1–1.0 eq. CuI) .
  • Base selection (e.g., K₂CO₃) for deprotonation during carboxamide formation .

Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?

  • Characterization Workflow :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., chlorophenyl at N1, pyridinylmethyl at C4) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight verification (e.g., observed m/z 432.91 vs. calculated ).
  • XRD : For crystalline derivatives, single-crystal X-ray diffraction resolves bond angles and torsion effects .
    • Data Interpretation : Discrepancies in NMR splitting patterns may indicate rotameric forms due to the pyridinylmethyl group .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, pyridine ring position) impact biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Chlorophenyl Position : 2-chlorophenyl enhances antifungal activity compared to 4-chloro analogs (e.g., MIC = 8 µg/mL vs. Candida spp. ).
  • Pyridine Substitution : Pyridin-2-ylmethyl improves solubility in polar solvents (e.g., DMSO >50 mg/mL) but reduces metabolic stability in liver microsomes .
    • Experimental Design :
  • Compare analogs with varying substituents via in vitro assays (e.g., fungal growth inhibition, cytotoxicity).
  • Use docking studies to correlate substituent effects with target binding (e.g., CYP51 for antifungals) .

Q. What strategies resolve contradictory data in biological assays (e.g., high in vitro potency but low in vivo efficacy)?

  • Hypothesis Testing :

  • Pharmacokinetic Barriers : Poor oral bioavailability due to low logP (calculated ~2.5) . Solutions include prodrug formulations or co-solvents (e.g., PEG-400) .
  • Off-Target Effects : Screen against panels of kinases or GPCRs to identify non-specific interactions .
    • Case Study : A related triazole carboxamide showed 90% inhibition in vitro but <20% tumor reduction in murine models. Adjusting dosing regimens (e.g., intraperitoneal vs. oral) improved efficacy .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours for CuAAC) .
  • Data Reproducibility : Validate HPLC conditions (C18 column, 0.1% TFA in H₂O/MeCN gradient) across labs .

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